Uridine, 2',3'-didehydro-2'-fluoro-
Description
Uridine, 2',3'-didehydro-2'-fluoro- (CAS 15379-29-0) is a fluorinated nucleoside analogue characterized by a 2'-fluoro substitution and a 2',3'-didehydro (double bond) structure in its ribose moiety . This compound belongs to a class of synthetic nucleosides designed to mimic natural nucleotides while resisting enzymatic degradation, enhancing metabolic stability, and improving target binding . The 2'-fluoro group serves as a bioisostere for the hydroxyl group, leveraging fluorine’s electronegativity and atomic radius (1.47 Å) to maintain hydrogen-bonding interactions in enzyme active sites . Its primary applications include antiviral research, particularly against HIV and hepatitis B virus (HBV), where it inhibits viral replication by targeting reverse transcriptase (RT) or other key enzymes .
Properties
CAS No. |
122757-52-2 |
|---|---|
Molecular Formula |
C9H9FN2O4 |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1-[(2R,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-3,5,8,13H,4H2,(H,11,14,15)/t5-,8+/m0/s1 |
InChI Key |
SXIDSWOQTOLVOL-YLWLKBPMSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C(=C[C@H](O2)CO)F |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-didehydro-2’-fluoro- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’,3’-didehydro-2’-fluoro- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various nucleoside analogues, while oxidation can produce uracil derivatives .
Scientific Research Applications
Uridine, 2’,3’-didehydro-2’-fluoro- has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication by interfering with viral RNA synthesis.
Anticancer Research: The compound is explored for its ability to disrupt cancer cell proliferation by incorporating into DNA and RNA, leading to faulty genetic material.
Enzymatic Probes: Used as a probe to study the mechanisms of enzymes involved in nucleoside metabolism.
Mechanism of Action
The mechanism of action of Uridine, 2’,3’-didehydro-2’-fluoro- involves its incorporation into nucleic acids. The presence of the fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions disrupt normal nucleic acid synthesis. This leads to the formation of defective DNA and RNA, which can inhibit cell proliferation and viral replication. The compound may also interact with specific enzymes, altering their activity and further contributing to its biological effects .
Comparison with Similar Compounds
Key Insights :
- Fluorine at 2' vs. 3' positions critically alters enzyme interactions. For example, 2'-fluoro-UMP binds ODCase similarly to natural UMP, whereas 3'-fluoro derivatives impair NDK activity .
Enzymatic Interactions and Catalytic Efficiency
ODCase Inhibition :
Reverse Transcriptase (RT) Interactions :
- Uridine, 2',3'-didehydro-2'-fluoro- likely competes with natural dNTPs for RT incorporation. Its 2'-fluoro group may avoid steric hindrance in RT mutants (e.g., M184V), unlike 3'-fluoro analogs .
- L-3'-fluoro-2',3'-didehydro-dideoxy nucleosides lose potency against M184V RT due to Val184’s bulky side chain .
Antiviral and Anticancer Activities
Notable Findings:
- The 2',3'-didehydro-2'-fluoro derivative (compound 48) exhibits potent anti-HBV activity (EC₅₀ = 0.2 μM) in primary duck hepatocytes .
- Gemcitabine’s 2',2'-difluoro substitution enhances its anticancer efficacy but introduces distinct metabolic pathways compared to 2'-monofluoro analogs .
Chemical Stability and Resistance Mechanisms
- Metabolic Stability : The 2'-fluoro and didehydro modifications reduce susceptibility to phosphorylases and deaminases, prolonging half-life .
- Resistance :
Data Tables
Table 1. Structural and Activity Comparison of Fluorinated Uridine Analogs
Q & A
Q. What are the optimal synthetic routes for preparing uridine, 2',3'-didehydro-2'-fluoro-?
The synthesis typically involves fluorination of the sugar moiety and elimination reactions to introduce the 2',3'-didehydro bond. A validated method includes modifying the 2'-position of uridine via nucleophilic substitution with a fluorine source (e.g., DAST or Deoxo-Fluor), followed by elimination under basic conditions to form the double bond . Key parameters include temperature control (<0°C for fluorination) and anhydrous conditions to prevent hydrolysis. Purity can be confirmed using HPLC with UV detection at 260 nm.
Q. How can researchers structurally characterize uridine, 2',3'-didehydro-2'-fluoro-?
Structural confirmation requires a combination of NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). For NMR:
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
Reverse-phase LC-MS/MS with isotopic internal standards (e.g., ¹³C-labeled analogs) is preferred. Use a C18 column and a gradient of methanol/water with 0.1% formic acid. Monitor transitions at m/z 228.1 → 127.0 (parent → fragment) for quantification . Validate sensitivity (LOQ <10 ng/mL) and linearity (R² >0.99) across physiological concentrations.
Advanced Research Questions
Q. How does the 2'-fluoro modification impact antiviral activity compared to non-fluorinated analogs?
The 2'-fluoro group enhances metabolic stability by resisting phosphorylase-mediated degradation. In enzyme assays (e.g., HIV-1 reverse transcriptase inhibition), the fluorine atom increases binding affinity due to electronegative interactions with the catalytic site. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in cell-based assays (e.g., MT-4 cells infected with HIV-1) to quantify potency improvements .
Q. What strategies address contradictory bioactivity data in different cell lines?
Contradictions may arise from variations in nucleoside transporter expression or intracellular phosphorylation efficiency. To resolve this:
Q. How can researchers optimize the compound’s stability in aqueous buffers?
Stability is pH-dependent due to glycosidic bond hydrolysis. At pH 7.4 (physiological conditions), degradation half-life can be extended by:
Q. What computational methods predict binding modes of uridine, 2',3'-didehydro-2'-fluoro- with viral polymerases?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) can model interactions. Key steps:
Q. How does the 2',3'-didehydro bond influence resistance profiles in viral strains?
The unsaturated bond introduces conformational rigidity, reducing adaptability to mutated enzymes. Compare resistance frequencies in serial passage assays:
- Culture virus (e.g., HIV-1 IIIB) under increasing drug pressure.
- Sequence viral genomes (Illumina MiSeq) to identify resistance mutations (e.g., Q151M). Fluorinated analogs typically show delayed resistance onset compared to dideoxy derivatives .
Methodological Considerations
Q. What controls are essential in cytotoxicity assays for this compound?
Include:
Q. How to resolve spectral overlaps in ¹⁹F NMR of fluorinated metabolites?
Use a Bruker Avance III HD spectrometer with a ¹⁹F cryoprobe for enhanced sensitivity. Apply ¹H-decoupling and chemical shift referencing (CFCl₃ at δ 0 ppm). For overlapping peaks, employ 2D ¹H-¹⁹F HOESY to correlate fluorine with adjacent protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
